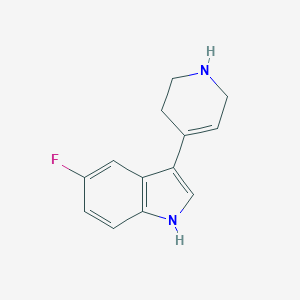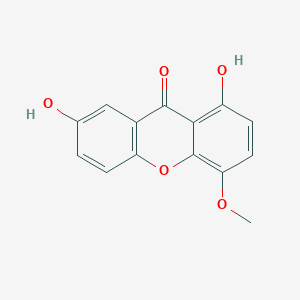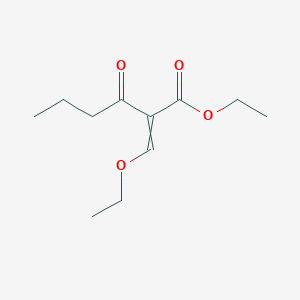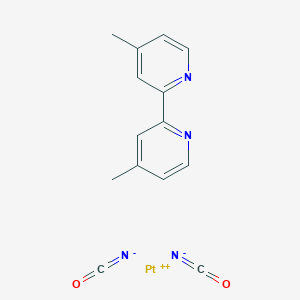
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), also known as DMBP, is a platinum-based compound that has been widely used in scientific research due to its unique properties.
作用機序
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) binds to DNA and RNA through intercalation, which is the process of inserting the compound between the base pairs of the nucleic acid. This binding results in changes in the fluorescence properties of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), which can be used to detect the presence of nucleic acids. In cancer cells, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have low toxicity in vitro and in vivo studies. However, it has been shown to induce DNA damage in some cell lines, which may limit its potential use in cancer therapy. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in lab experiments is its high sensitivity and selectivity for nucleic acids, which allows for the detection of small amounts of DNA or RNA. However, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has limited solubility in aqueous solutions, which may affect its performance in certain experiments. Additionally, the binding of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) to nucleic acids may interfere with other DNA-binding proteins, which may limit its use in certain applications.
将来の方向性
Future research on (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) may focus on improving its solubility in aqueous solutions, as well as exploring its potential use in other applications, such as in the development of new biosensors or as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies may be needed to determine the potential risks associated with the use of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in cancer therapy.
合成法
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) can be synthesized by reacting 4,4'-dimethyl-2,2'-bipyridine with platinum(II) chloride, followed by the addition of sodium cyanate. The resulting product is then purified by recrystallization.
科学的研究の応用
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been extensively used in scientific research as a fluorescent probe for DNA and RNA detection. It has also been used in the development of biosensors for the detection of various analytes, such as glucose and hydrogen peroxide. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been studied for its potential use in cancer therapy due to its ability to selectively target cancer cells.
特性
CAS番号 |
135568-20-6 |
|---|---|
分子式 |
C14H12N4O2Pt |
分子量 |
463.4 g/mol |
IUPAC名 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChIキー |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
同義語 |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



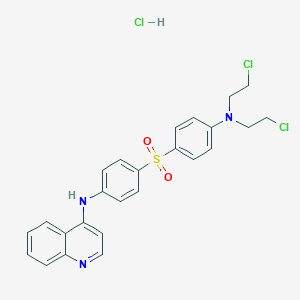
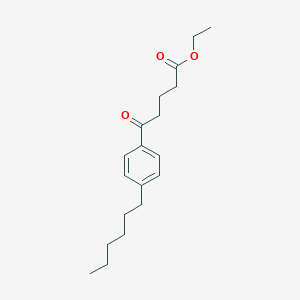
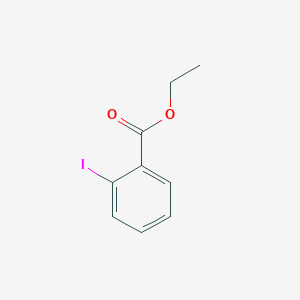

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)


